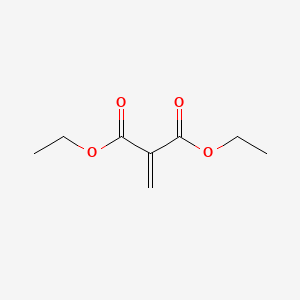
2-亚甲基丙二酸二乙酯
科学研究应用
微波辅助合成吡唑并嘧啶并嘧啶
D2MM 用于合成吡唑并嘧啶并嘧啶,它们因其抗菌特性而被探索。此过程涉及与 1-取代的 3-(甲硫基) 3H-吡唑并[3,4-d]嘧啶-4-胺的反应,突出了其在生产潜在抗菌剂中的作用 (Rina、Nirmal 和 Vivek,2018)。
与硝基化合物的迈克尔反应
D2MM 参与与硝基化合物的迈克尔反应,生成硝基取代的丙二酸酯。这些化合物作为合成其他硝基和氟硝基取代化合物的有价值的中间体,在推进剂和炸药中具有应用 (Baum 和 Guest,1979)。
杂环化合物的合成
D2MM 是合成各种杂环化合物(如吡唑、嘧啶和喹啉)的起始原料。该化合物的碱性、结构和合成对于扩展对原子经济性和活性亚甲基作为构建块的作用的研究至关重要 (Ya,2013)。
抗菌活性研究
D2MM 与氨基硝基苯并噻唑的 Gould-Jacobs 反应已被研究用于合成具有抗菌活性的衍生物。这强调了其在开发具有潜在健康益处的新化合物中的应用 (Bartovič 等人,1995)。
制备各种丙二酸酯衍生物
D2MM 用于制备各种衍生物,如烷氧基甲基、苯硒代甲基和苯硫代甲基丙二酸酯。这些衍生物是通过烷基化或迈克尔加成反应获得的,展示了该化合物在有机合成中的多功能性 (Delépine、Pecquet、Betton 和 Huet,1996)。
氟化化合物合成中的构建块
D2MM 作为构建块用于合成氟化化合物,如 2-氟-2-芳基乙酸和氟氧吲哚衍生物。这表明其在氟化学领域的重要性,特别是在制药和农化工业中 (Harsanyi、Sandford、Yufit 和 Howard,2014)。
生化分析
Biochemical Properties
Diethyl 2-methylenemalonate plays a crucial role in biochemical reactions, particularly in the derivatization of thiols. It interacts with cysteine and cystine through a thiol-Michael addition click reaction. This interaction is facilitated by the compound’s dual electron-withdrawing attributes, which allow for a rapid reaction with cysteine under acidic conditions . The preservation of intact information during this reaction is essential for understanding the functions of target compounds. Additionally, diethyl 2-methylenemalonate has been found to interact with various enzymes and proteins involved in thiol metabolism, further highlighting its significance in biochemical processes .
Cellular Effects
Diethyl 2-methylenemalonate influences various cellular processes by interacting with thiols such as cysteine and cystine. In cell culture media, the compound helps maintain the oxidation states of cysteine and cystine, which are crucial for cellular function . By preserving the balance between these two forms, diethyl 2-methylenemalonate ensures proper cell signaling, gene expression, and cellular metabolism. The compound’s ability to prevent the rapid oxidation of cysteine to cystine is particularly important in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, diethyl 2-methylenemalonate exerts its effects through a thiol-Michael addition reaction. This reaction involves the binding of the compound to thiol groups on cysteine and cystine, resulting in the formation of stable adducts . The dual electron-withdrawing attributes of diethyl 2-methylenemalonate facilitate this binding interaction, ensuring the preservation of intact information for understanding the functions of target compounds. Additionally, the compound’s interaction with enzymes involved in thiol metabolism can lead to enzyme inhibition or activation, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 2-methylenemalonate can change over time due to its stability and degradation. The compound has been found to be stable under acidic conditions, allowing for the rapid reaction with cysteine and cystine . Long-term studies have shown that the headspace of storage containers can significantly influence the oxidation rates of cysteine and the precipitation rates of cystine . These findings highlight the importance of proper storage conditions to maintain the compound’s effectiveness in biochemical analyses.
Dosage Effects in Animal Models
The effects of diethyl 2-methylenemalonate vary with different dosages in animal models. At low doses, the compound effectively interacts with thiols, maintaining the balance between cysteine and cystine . At high doses, diethyl 2-methylenemalonate may exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and leading to detrimental outcomes . These threshold effects underscore the need for careful dosage optimization in experimental settings.
Metabolic Pathways
Diethyl 2-methylenemalonate is involved in metabolic pathways related to thiol metabolism. It interacts with enzymes and cofactors that regulate the oxidation and reduction of cysteine and cystine . By influencing these metabolic pathways, the compound can affect metabolic flux and metabolite levels, further impacting cellular function. The role of diethyl 2-methylenemalonate in these pathways highlights its importance in maintaining cellular homeostasis and proper biochemical function .
Transport and Distribution
Within cells and tissues, diethyl 2-methylenemalonate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of diethyl 2-methylenemalonate are crucial for its effectiveness in biochemical reactions, ensuring that it reaches its target sites and exerts its intended effects .
Subcellular Localization
Diethyl 2-methylenemalonate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s role in biochemical reactions, as it ensures that diethyl 2-methylenemalonate interacts with its target biomolecules in the appropriate cellular context .
属性
IUPAC Name |
diethyl 2-methylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-11-7(9)6(3)8(10)12-5-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHDXNZNSPVVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30329-60-3 | |
| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30329-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901033182 | |
| Record name | Diethyl methylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-20-6 | |
| Record name | 1,3-Diethyl 2-methylenepropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl methylidenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3377-20-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl methylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-methylenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diethyl 2-methylenemalonate interact with cysteine and what makes it suitable for cysteine analysis in cell culture media?
A1: Diethyl 2-methylenemalonate (DEMM) reacts with cysteine through a thiol-Michael addition reaction. This reaction is highly specific to thiols like cysteine and proceeds rapidly even under acidic conditions []. This is crucial for analyzing cysteine in cell culture media where it can easily oxidize to cystine. The acidic condition maintained by DEMM helps preserve the original cysteine/cystine ratio, leading to a more accurate measurement of both compounds.
Q2: What are the advantages of using diethyl 2-methylenemalonate in conjunction with LC-MS/MS for cysteine and cystine analysis?
A2: Combining DEMM derivatization with LC-MS/MS offers several advantages for cysteine and cystine analysis:
- Simultaneous Analysis: The method allows for the simultaneous measurement of both cysteine and cystine, providing a complete picture of their levels in the sample [].
- Improved Accuracy: Derivatization with DEMM stabilizes cysteine, preventing its oxidation during analysis and leading to more accurate quantification [].
- Speed and Efficiency: The derivatization reaction is rapid, and the overall LC-MS/MS analysis time is short, enabling high-throughput analysis [].
- Versatility: The method can be applied to analyze cysteine and cystine levels in complex matrices like cell culture media [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


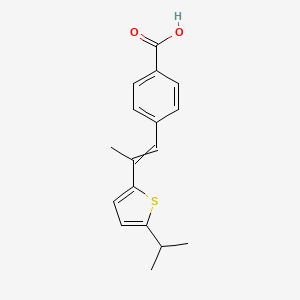
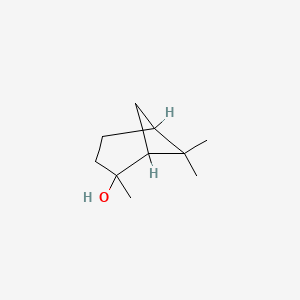

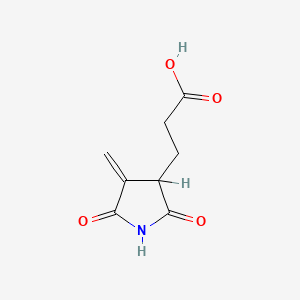

![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)
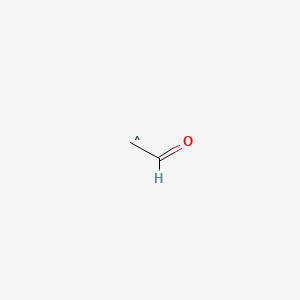
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-methoxy-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1220842.png)
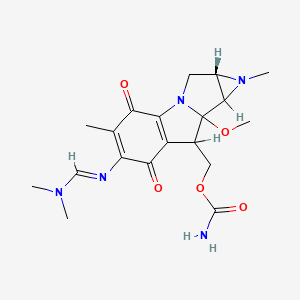
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N,N-di(propan-2-yl)-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1220844.png)

![Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1220849.png)
![2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B1220851.png)

